4-Formyl-3-nitrobenzonitrile

Catalog No.
S732688
CAS No.
90178-78-2
M.F
C8H4N2O3
M. Wt
176.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-3-nitrobenzonitrile

CAS Number

90178-78-2

Product Name

4-Formyl-3-nitrobenzonitrile

IUPAC Name

4-formyl-3-nitrobenzonitrile

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

InChI

InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H

InChI Key

KNKVNTDAQHBEAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O

4-Formyl-3-nitrobenzonitrile is a chemical compound characterized by its molecular formula C8H4N2O3C_8H_4N_2O_3 and a molecular weight of 176.13 g/mol. This compound features a benzene ring with two significant functional groups: a formyl group (-CHO) and a nitro group (-NO2), making it part of the nitrobenzene derivatives class. It appears as a yellow crystalline solid and is known for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

That enhance its utility in synthetic chemistry:

  • Reduction: The nitro group can be reduced to an amino group using agents such as hydrogen gas in the presence of palladium or iron powder with hydrochloric acid.
  • Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the formyl group.
  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions allow for the formation of various derivatives, including 3-amino-4-nitrobenzonitrile and 3-carboxy-4-nitrobenzonitrile, expanding its application in synthetic pathways .

The biological activity of 4-Formyl-3-nitrobenzonitrile is largely attributed to its structural features. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to changes in cellular function. It has been studied for its potential anti-cancer properties, as compounds with similar structures often exhibit significant biological activities against various cancer cell lines. Additionally, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthesis methods exist for 4-Formyl-3-nitrobenzonitrile, including:

  • Nitration of 4-Methylbenzonitrile: This involves the introduction of a nitro group onto the benzene ring followed by formylation.
  • Multi-step Synthesis: A common route includes heating 4-methyl-3-nitrobenzonitrile with dimethylformamide, followed by oxidation using sodium periodate in tetrahydrofuran and water .

These methods emphasize the versatility and efficiency of synthesizing this compound while maintaining high yields.

4-Formyl-3-nitrobenzonitrile serves multiple applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceuticals due to its reactive functional groups.
  • Organic Synthesis: The compound acts as a versatile building block for creating more complex organic molecules.
  • Research: It is used in medicinal chemistry studies to explore new drug candidates and their mechanisms of action .

Studies on interaction mechanisms indicate that 4-Formyl-3-nitrobenzonitrile can interact with various biological targets, influencing enzymatic activities and cellular pathways. Its ability to form covalent bonds through nucleophilic addition reactions enhances its potential as a lead compound in drug design. The reduction of the nitro group to an amino group also opens pathways for further functionalization, making it a valuable compound for exploration in medicinal chemistry .

Several compounds share structural similarities with 4-Formyl-3-nitrobenzonitrile:

Compound NameMolecular FormulaUnique Features
3-FormylbenzonitrileC8H5N2ODifferent substitution pattern on benzene
4-FormylbenzonitrileC8H5N2OSimilar structure but different positioning
3-NitrobenzonitrileC7H4N2O2Lacks formyl group; primarily used in dyes
4-NitrobenzonitrileC7H4N2O2Similar to above but with different substitution

Uniqueness

What sets 4-Formyl-3-nitrobenzonitrile apart is the combination of both formyl and nitro groups on the benzene ring. This unique arrangement allows it to participate in diverse

The sequential synthesis of 4-Formyl-3-nitrobenzonitrile represents a fundamental approach in aromatic substitution chemistry, involving the controlled introduction of nitro and formyl functional groups onto the benzonitrile scaffold [1] [2]. The most established pathway begins with the nitration of 4-methylbenzonitrile using concentrated nitric acid in the presence of sulfuric acid as a catalyst [3]. This initial step proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the benzene ring ortho to the methyl group, yielding 4-methyl-3-nitrobenzonitrile in yields typically ranging from 90-95% [3].

The mechanism of nitration follows the classical electrophilic aromatic substitution pathway [4] [5]. The nitronium ion is generated in situ through the protonation of nitric acid by sulfuric acid, followed by the elimination of water [4]. The reaction proceeds through a rate-determining step involving the formation of a sigma complex intermediate, where the positively charged benzene ring is stabilized by the electron-donating methyl group [5]. Temperature control is critical during this process, with optimal conditions maintained at 0°C to prevent overnitration and minimize side product formation [3].

Following nitration, the methyl group undergoes oxidative transformation to the formyl functionality [1]. This oxidation step employs sodium periodate (NaIO₄) in tetrahydrofuran-water mixtures, typically achieving yields of 77% over 2.5 hours [1]. The oxidation mechanism involves the initial formation of an iodate ester intermediate, followed by hydrolysis and elimination to generate the aldehyde group [6] [7]. The reaction conditions require careful pH control to maintain selectivity and prevent overoxidation to carboxylic acid derivatives [6].

Table 1: Sequential Nitration-Formylation Reaction Parameters

StepReagentsConditionsYield (%)TimeReference
NitrationHNO₃/H₂SO₄0°C952 h [3]
FormylationNaIO₄/THF/H₂ORT772.5 h [1]
Overall--734.5 h [1]

The alternative approach utilizing hexamine aromatic formylation through the Duff reaction has been investigated for direct formylation of nitrobenzonitrile derivatives [8]. However, this method requires strongly electron-donating substituents and typically yields lower efficiency compared to the sequential oxidation approach [8]. The Duff reaction mechanism involves the ring-opening of protonated hexamine to expose an iminium group, followed by aromatic attack and subsequent intramolecular redox to achieve aldehyde formation [8].

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed methodologies have emerged as powerful tools for constructing the 4-Formyl-3-nitrobenzonitrile framework through various cross-coupling strategies [9] [10] [11]. The denitrative coupling approach represents a particularly innovative methodology, where nitroarenes serve as electrophiles in transition-metal-catalyzed reactions [9] [11]. This approach utilizes palladium complexes with specialized ligands such as BrettPhos to facilitate the unprecedented oxidative addition of the aryl-nitro bond [9] [11].

The mechanism of palladium-catalyzed denitrative coupling proceeds through a well-defined catalytic cycle [9]. Initial coordination of the nitroarene to the palladium center forms an eta-2-arene palladium complex, which undergoes oxidative addition of the carbon-nitro bond to generate an aryl-palladium-nitro species [9]. Subsequent transmetalation with organometallic nucleophiles and reductive elimination complete the catalytic cycle, regenerating the active palladium catalyst [9].

Cyanation reactions using palladium catalysis have been extensively developed for benzonitrile synthesis [12] [10]. The process employs copper(I) cyanide as the cyanide source with palladium complexes containing diphenylphosphinoferrocene ligands [12]. Optimal conditions utilize 1,4-dioxane as solvent at reflux temperature, achieving yields of 80-94% for various aryl halides [12]. The mechanism involves oxidative addition of aryl halides to palladium(0), ligand exchange with copper(I) cyanide, and reductive elimination to form the nitrile product [12].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

MethodCatalystLigandSolventTemperatureYield Range (%)Reference
Denitrative CouplingPd/BrettPhosBrettPhosDioxane130°C65-85 [9]
CyanationPd₂(dba)₃DPPFDioxaneReflux80-94 [12]
Suzuki CouplingPd/NHCNHCToluene100°C70-90 [10]

The application of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown superior performance compared to phosphine-based systems [11]. The enhanced electron-donicity and structural robustness of NHC ligands enable catalyst loadings as low as 0.5 mol% while maintaining high efficiency [11]. This improved performance stems from the strong sigma-donating properties of NHC ligands, which stabilize the palladium center throughout the catalytic cycle [11].

Secondary alkylzinc reagents have been successfully employed in palladium-catalyzed cross-coupling with heteroaryl halides containing nitrile functionalities [13]. The development of specialized biarylphosphine ligands featuring 2,6-bis(dimethylamino)phenyl groups has enabled highly selective coupling reactions with minimal beta-hydride elimination [13]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance, particularly for electron-deficient heteroaryl substrates [13].

Solid-Phase Synthesis Optimization Parameters

Solid-phase synthesis methodologies for 4-Formyl-3-nitrobenzonitrile require careful optimization of multiple parameters to achieve high purity and yield [14] [15]. The fundamental principle involves covalent attachment of synthetic intermediates to polymeric resins through specialized linker groups, enabling facile purification through simple filtration and washing procedures [15]. The selection of appropriate solid support and linker chemistry critically influences the overall success of the synthetic sequence [15].

Resin selection represents a primary consideration in solid-phase synthesis optimization [14] [15]. Polystyrene-based resins cross-linked with divinylbenzene provide excellent mechanical stability and chemical inertness under standard reaction conditions [15]. The degree of cross-linking, typically 1-2%, affects resin swelling properties and accessibility of reactive sites [15]. Higher cross-linking reduces swelling but improves mechanical properties, while lower cross-linking enhances reactivity but may compromise resin integrity [15].

Table 3: Solid-Phase Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldImpact on PurityReference
Resin Loading0.5-1.5 mmol/gHighMedium [14]
Reaction Time2-24 hoursMediumHigh [14]
Temperature25-80°CHighMedium [15]
Solvent Ratio10-20 mL/g resinMediumHigh [15]
Excess Reagent2-5 equivalentsHighLow [14]

Coupling efficiency optimization requires systematic investigation of reaction conditions including temperature, solvent selection, and reagent stoichiometry [14]. Elevated temperatures generally increase reaction rates but may promote side reactions and linker degradation [15]. The use of excess reagents, typically 2-5 equivalents, drives reactions to completion but requires thorough washing to remove unreacted materials [14]. Solvent selection must balance resin swelling properties with reagent solubility and reaction compatibility [15].

Monitoring solid-phase reactions presents unique challenges compared to solution-phase chemistry [15]. Swellographic analysis provides real-time assessment of resin morphology changes during synthesis [16]. This technique measures resin volume changes as a function of reaction progress, enabling optimization of reaction conditions and identification of potential problems [16]. Alternative monitoring approaches include cleavage and analysis of small resin samples, though this method consumes material and may not be representative of the bulk reaction [15].

The peptide synthesis experience provides valuable insights for small molecule solid-phase synthesis [14]. Incomplete coupling reactions, even at the 1-3% level, can dramatically reduce final product purity due to the cumulative effect of multiple synthetic steps [14]. For a 10-step synthesis with 97% efficiency per step, the theoretical overall yield drops to approximately 74%, highlighting the importance of achieving near-quantitative conversion at each step [14].

Byproduct Analysis and Reaction Kinetic Studies

Comprehensive analysis of byproduct formation and reaction kinetics provides essential insights for optimizing 4-Formyl-3-nitrobenzonitrile synthesis [17] [18] [19]. The formation of undesired products typically results from competing reaction pathways, overoxidation, or incomplete conversion of starting materials [17]. Systematic kinetic analysis enables identification of rate-determining steps and optimization of reaction conditions to minimize byproduct formation [18].

The oxidation of 4-methyl-3-nitrobenzonitrile to 4-formyl-3-nitrobenzonitrile follows first-order kinetics with respect to the starting material concentration [17]. Kinetic studies demonstrate that the reaction rate depends primarily on the concentration of the methyl-substituted substrate, with oxidant concentration having minimal impact once present in excess [17]. The measured rate constant exhibits temperature dependence consistent with an activation energy of approximately 60 kJ/mol, indicating a chemically controlled process rather than mass transfer limitation [20].

Table 4: Kinetic Parameters for Key Reactions

ReactionRate Constant (s⁻¹)Activation Energy (kJ/mol)Temperature (K)Reference
Nitration2.1 × 10⁻³45.2273 [4]
Oxidation8.5 × 10⁻⁴62.3298 [17]
Hydrolysis1.2 × 10⁻⁵78.1298 [19]

Byproduct formation during nitration primarily involves polynitration and nitration at alternative positions . The formation of dinitro derivatives typically occurs at higher temperatures or with excess nitrating agent . Spectroscopic analysis reveals that meta-substitution relative to the nitrile group represents the major side reaction, forming 2-formyl-4-nitrobenzonitrile as a significant impurity . This byproduct formation can be minimized through careful temperature control and optimized reagent stoichiometry .

The oxidation step generates several classes of byproducts including overoxidized carboxylic acid derivatives and hydrolysis products [22]. Gas chromatography-mass spectrometry analysis identifies 4-carboxy-3-nitrobenzonitrile as the primary overoxidation product, formed through further oxidation of the desired aldehyde [22]. The formation of this byproduct increases with reaction time and temperature, necessitating careful optimization of these parameters [22].

Glutathione S-transferase enzyme kinetic studies with chloronitrobenzonitrile derivatives provide insights into biological metabolism pathways [19]. These studies reveal significant differences in substrate selectivity and catalytic efficiency among different enzyme isoforms [19]. The measured Km values range from 15-150 μM, while kcat values vary from 0.1-2.5 s⁻¹, depending on the specific substrate and enzyme combination [19]. The 2-chloro-5-nitrobenzonitrile derivative exhibits particularly favorable kinetic properties, showing linear product formation over extended reaction periods [19].

Mechanistic investigations using density functional theory calculations support experimental observations regarding reaction pathways and kinetic parameters [18]. Computational studies predict activation energies within 5-10% of experimental values, validating the proposed reaction mechanisms [18]. The calculations reveal that electron-withdrawing substituents significantly influence reaction rates through stabilization or destabilization of transition state structures [18].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Fingerprint Analysis

The vibrational spectroscopic characterization of 4-formyl-3-nitrobenzonitrile reveals distinctive fingerprint patterns that enable unambiguous identification of this multifunctional aromatic compound. The presence of three major electron-withdrawing groups (formyl, nitro, and nitrile) creates a unique vibrational signature with characteristic frequency shifts and intensity patterns [1] [2] [3].

Infrared Spectroscopy Analysis

The infrared spectrum of 4-formyl-3-nitrobenzonitrile exhibits several diagnostic absorption bands that correspond to the distinct functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3080-3050 cm⁻¹, with the expected frequency for this compound at approximately 3066 cm⁻¹. The formyl carbon-hydrogen stretching vibration manifests as a characteristic band around 2745 cm⁻¹, falling within the typical range of 2830-2720 cm⁻¹ for aldehyde compounds [3] [4].

The nitrile group displays its characteristic carbon-nitrogen triple bond stretching at approximately 2235 cm⁻¹, positioned within the expected range of 2240-2220 cm⁻¹. This frequency represents one of the most diagnostic features for identifying benzonitrile derivatives, as the nitrile stretching frequency is highly characteristic and rarely overlaps with other functional group absorptions [1] [5].

The formyl carbonyl stretching appears at 1685 cm⁻¹, which is within the typical range of 1690-1660 cm⁻¹ for aromatic aldehydes. The presence of electron-withdrawing substituents on the benzene ring causes a slight shift in the carbonyl frequency compared to simple aliphatic aldehydes [6] [3].

Nitro Group Vibrational Characteristics

The nitro group contributions to the infrared spectrum are particularly significant, with the asymmetric nitro stretching vibration occurring at approximately 1545 cm⁻¹ and the symmetric nitro stretching at 1365 cm⁻¹. These frequencies fall within the expected ranges of 1560-1520 cm⁻¹ and 1380-1340 cm⁻¹, respectively. The nitro scissoring mode appears around 825 cm⁻¹, providing additional confirmation of the nitro group presence [1] [7].

Aromatic Ring Vibrations

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region 1600-1450 cm⁻¹, with specific frequencies expected at 1580, 1510, and 1475 cm⁻¹. The ring breathing mode appears at approximately 680 cm⁻¹, while various ring deformation modes occur in the 650-500 cm⁻¹ region [3] [4].

Raman Spectroscopy Complementary Information

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for the characterization of the aromatic ring system and symmetric vibrations. The nitrile stretching mode often appears more intensely in Raman spectra compared to infrared, making it particularly useful for structural confirmation. The "fingerprint in the fingerprint" region (1550-1900 cm⁻¹) in Raman spectroscopy is especially valuable for pharmaceutical and organic compound identification, as this region typically shows unique spectral patterns for active compounds while being free from common excipient interferences [8].

Functional GroupFrequency Range (cm⁻¹)Expected Frequency (cm⁻¹)Assignment
Aromatic C-H stretching3080-30503066ν(C-H) aromatic ring
Formyl C-H stretching2830-27202745ν(C-H) formyl group
C≡N stretching2240-22202235ν(C≡N) nitrile characteristic
C=O stretching1690-16601685ν(C=O) aldehyde carbonyl
NO₂ asymmetric stretching1560-15201545νₐₛ(NO₂) nitro group
NO₂ symmetric stretching1380-13401365νₛ(NO₂) nitro group
Aromatic C=C stretching1600-14501580, 1510, 1475ν(C=C) aromatic ring

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-formyl-3-nitrobenzonitrile through both proton and carbon-13 analysis. The presence of multiple electron-withdrawing groups significantly influences the chemical shift patterns and coupling relationships observed in the spectra [9] [10] [11].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-formyl-3-nitrobenzonitrile exhibits four distinct signals corresponding to the four different proton environments in the molecule. The formyl proton represents the most distinctive feature, appearing as a singlet at approximately 10.15 parts per million. This extreme downfield shift results from the combined deshielding effects of the electron-withdrawing nitro and nitrile substituents, which reduce electron density around the formyl carbon and consequently the attached proton [6] [10].

The aromatic proton at the H-2 position (ortho to the nitro group) appears at 8.55 parts per million as a doublet with a small meta-coupling constant of 1.5 hertz to H-6. This represents the most downfield aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group [12] [11].

The H-5 proton manifests as a doublet of doublets at 8.15 parts per million, showing both ortho-coupling to H-6 (8.0 hertz) and meta-coupling to H-2 (1.5 hertz). This intermediate chemical shift reflects the influence of both electron-withdrawing substituents through the aromatic ring system [10] [11].

The H-6 proton appears at 7.85 parts per million as a doublet with an ortho-coupling constant of 8.0 hertz to H-5. Despite being ortho to the nitrile group, this proton shows the least deshielding among the aromatic protons, indicating that the nitrile group exerts a weaker electron-withdrawing effect compared to the nitro group [12] [11].

Carbon-13 Nuclear Magnetic Resonance Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecule. The nitrile carbon appears at the characteristic chemical shift of 116.2 parts per million, which falls within the typical range for aromatic nitriles and confirms the presence of the carbon-nitrogen triple bond [9] [13].

The formyl carbonyl carbon resonates at 189.5 parts per million, representing one of the most deshielded carbons in the molecule. This chemical shift is slightly upfield compared to simple aromatic aldehydes due to the electron-withdrawing effects of the nitro and nitrile substituents, which reduce electron density on the carbonyl carbon through resonance and inductive effects [14] [15].

The aromatic carbons show distinct chemical shift patterns reflecting their substitution patterns and electronic environments. The carbon bearing the nitro group (C-2) appears at 147.2 parts per million, representing the most deshielded aromatic carbon due to the strong electron-withdrawing nature of the nitro substituent. The carbon bearing the formyl group (C-3) resonates at 135.4 parts per million, while the carbon bearing the nitrile group (C-1) appears at 113.8 parts per million [9] [14].

The remaining aromatic carbons (C-4, C-5, and C-6) appear in the range of 128.9-133.8 parts per million, with their specific chemical shifts reflecting their positions relative to the electron-withdrawing substituents and the resulting electronic effects [13] [15].

Assignment¹H Chemical Shift¹³C Chemical ShiftKey Features
Formyl proton (CHO)10.15 (s, 1H)-Highly deshielded due to electron-withdrawing groups
Aromatic H-28.55 (d, J=1.5 Hz, 1H)-Most downfield aromatic proton
Formyl carbon-189.5Aldehyde carbonyl carbon
C-2 (bearing NO₂)-147.2Most deshielded aromatic carbon
Nitrile carbon-116.2Characteristic nitrile region

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-formyl-3-nitrobenzonitrile under electron ionization conditions provides detailed information about the molecular structure and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 176, corresponding to the molecular formula C₈H₄N₂O₃, with moderate intensity typically ranging from 20-40% relative abundance [16] [17] [18].

Primary Fragmentation Pathways

The fragmentation pattern of 4-formyl-3-nitrobenzonitrile follows several characteristic pathways typical of nitroaromatic compounds containing multiple functional groups. The initial fragmentation commonly involves the loss of small neutral molecules or radicals from the molecular ion [16] [17].

Loss of a hydrogen radical (mass 1) from the molecular ion produces a fragment at mass-to-charge ratio 175, typically observed with 15-25% relative intensity. This fragmentation represents α-cleavage adjacent to the carbonyl group, a common process in aldehyde-containing compounds [17] [18].

The loss of a hydroxyl radical (mass 17) yields a fragment at mass-to-charge ratio 159 with relatively low intensity (5-15%). This fragmentation may involve rearrangement processes within the aromatic system following initial ionization [16] [19].

Major Diagnostic Fragments

The loss of the formyl radical (CHO- , mass 29) produces a significant fragment at mass-to-charge ratio 147, typically appearing with 10-20% relative intensity. This fragmentation is characteristic of aromatic aldehydes and represents a diagnostic loss for the presence of the formyl group [17] [18].

One of the most significant fragmentation pathways involves the loss of the nitro group (NO₂- , mass 46), producing a fragment at mass-to-charge ratio 130 with substantial intensity (25-45%). This fragmentation is characteristic of nitroaromatic compounds and often represents one of the major peaks in the spectrum [16] [20].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 102, corresponding to the formula C₇H₄N⁺. This fragment likely represents a tropylium-type ion formed through extensive rearrangement and represents the most stable fragment ion under the experimental conditions [17] [18].

Secondary Fragmentation Processes

Further fragmentation of primary fragments produces additional diagnostic peaks. The nitro group itself can fragment to produce both NO₂⁺ (mass-to-charge ratio 46) and NO⁺ (mass-to-charge ratio 30) with substantial intensities of 40-60% and 60-80%, respectively. These fragments are highly diagnostic for the presence of nitro groups in organic molecules [16] [20].

Ring contraction and multiple bond cleavage processes produce smaller fragments such as C₅H₄N⁺ (mass-to-charge ratio 76), C₄H₃⁺ (mass-to-charge ratio 51), and C₄H₂⁺ (mass-to-charge ratio 50), which provide additional structural information about the aromatic framework [17] [18].

Fragment m/zIon Formula*Loss from M⁺- *Relative Intensity (%)Fragmentation Type
176C₈H₄N₂O₃⁺--20-40Molecular ion
147C₇H₃N₂O₂⁺CHO-10-20Loss of formyl radical
130C₈H₄NO⁺NO₂-25-45Loss of nitro group
102C₇H₄N⁺C₂H₄NO₂100 (base)Tropylium-type ion
46NO₂⁺Multiple40-60Nitro fragment
30NO⁺Multiple60-80Nitrosyl fragment

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

The ultraviolet-visible absorption spectrum of 4-formyl-3-nitrobenzonitrile exhibits multiple absorption bands arising from various electronic transitions within the molecule. The presence of the extended aromatic system with multiple electron-withdrawing substituents creates a complex electronic structure with several distinct chromophoric units [21] [22] [23].

Primary Electronic Transitions

The most intense absorption band occurs in the 260-280 nanometer region with molar absorption coefficients ranging from 8,000-12,000 liters per mole per centimeter. This transition corresponds to a π → π* excitation of the aromatic ring system and represents the primary chromophoric absorption of the benzene framework [22] [23].

A secondary absorption band appears in the 300-320 nanometer region with moderate intensity (ε = 3,000-6,000 liters per mole per centimeter). This transition involves extended conjugation through the benzene ring system, enhanced by the presence of the electron-withdrawing substituents which modify the electronic structure of the aromatic system [21] [22].

Nitro Group Contributions

The nitro group contributes a characteristic n → π* transition appearing in the 340-360 nanometer region with relatively low intensity (ε = 500-1,500 liters per mole per centimeter). This transition involves the promotion of a non-bonding electron from the nitro group to an antibonding π* orbital and is responsible for the pale yellow coloration often observed in nitroaromatic compounds [24] [23].

Charge Transfer Phenomena

At longer wavelengths (400-450 nanometers), a weak absorption band (ε = 200-800 liters per mole per centimeter) appears, which can be attributed to intramolecular charge transfer transitions. These transitions involve electron density transfer from the aromatic ring to the electron-withdrawing substituents and are particularly sensitive to solvent polarity [22] [23].

Solvent Effects and Solvatochromism

The ultraviolet-visible spectrum of 4-formyl-3-nitrobenzonitrile exhibits significant solvent dependence, particularly for the charge transfer transitions. In polar solvents, the charge transfer band typically shows a bathochromic (red) shift due to differential solvation of the ground and excited states [23] [25].

The π → π* transitions of the aromatic system show relatively minor solvent effects, typically exhibiting slight hypsochromic (blue) shifts in polar solvents. The n → π* transition of the nitro group demonstrates significant solvatochromism, with substantial red shifts observed in polar protic solvents due to hydrogen bonding interactions with the nitro group [22] [23].

Transition TypeWavelength (nm)Absorption Coefficient (ε)Electronic DescriptionSolvent Effects
π → π* (phenyl ring)260-2808,000-12,000 L mol⁻¹ cm⁻¹Aromatic π-system excitationSlight blue shift in polar solvents
n → π* (nitro group)340-360500-1,500 L mol⁻¹ cm⁻¹Lone pair to π* of nitro groupSignificant red shift in polar solvents
Charge transfer400-450200-800 L mol⁻¹ cm⁻¹Ring to electron-withdrawing groupsStrong positive solvatochromism

XLogP3

1

Wikipedia

4-Formyl-3-nitrobenzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types